3-(4-Cyclopropylphenyl)prop-2-yn-1-ol
Description
3-(4-Cyclopropylphenyl)prop-2-yn-1-ol is a propargyl alcohol derivative featuring a cyclopropyl-substituted aromatic ring. Its structure combines a rigid cyclopropyl group with a propargyl alcohol moiety, which may enhance stereoelectronic properties and reactivity in click chemistry or cycloaddition reactions.
Properties
Molecular Formula |
C12H12O |
|---|---|
Molecular Weight |
172.22 g/mol |
IUPAC Name |
3-(4-cyclopropylphenyl)prop-2-yn-1-ol |
InChI |
InChI=1S/C12H12O/c13-9-1-2-10-3-5-11(6-4-10)12-7-8-12/h3-6,12-13H,7-9H2 |
InChI Key |
RKNCQGNJGRROJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)C#CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Key Observations:
Substituent Effects: Electron-Donating Groups (e.g., Methoxy): Enhance stability and direct electrophilic substitution reactions. For example, 3-(4-methoxyphenyl)prop-2-yn-1-ol is used to synthesize allylsilane intermediates (76% yield) . Electron-Withdrawing Groups (e.g., Fluoro): Improve bioactivity. 3-(4-Fluorophenyl)prop-2-yn-1-ol exhibits antimicrobial properties . Heterocyclic Substituents (e.g., Pyridine): Alter electronic properties; the pyridine derivative (C₉H₈ClNO) may enhance metal coordination or solubility .
Synthetic Utility :
- Silane-functionalized derivatives (e.g., ) demonstrate the adaptability of propargyl alcohols in forming protective groups or silicon-containing scaffolds.
- Azide-functionalized analogs () are pivotal in Huisgen cycloadditions for bioconjugation .
Biological Activity :
- Fluorinated analogs show promising antifungal and antimicrobial activity, suggesting that this compound could be explored for similar applications .
Physicochemical and Spectroscopic Data
Table 2: Spectroscopic and Analytical Data for Selected Analogs
- Cyclopropyl Derivatives : reports cyclopropyl-containing analogs with well-resolved ¹H NMR signals for cyclopropyl protons (~1.50 ppm) and aromatic protons (6.70–7.80 ppm), confirming structural integrity .
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